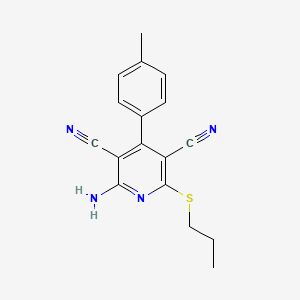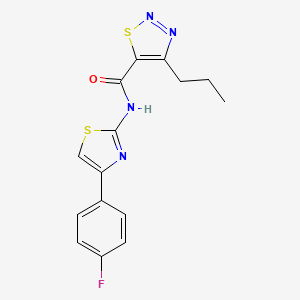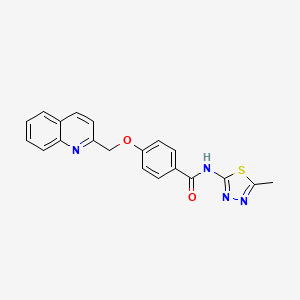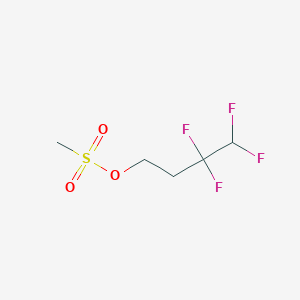![molecular formula C20H19N5O3 B2807056 7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396844-30-6](/img/structure/B2807056.png)
7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been proposed from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing pyrimidine derivatives, including the target compound, demonstrating its relevance in synthetic chemistry. For instance, Girreser et al. (2004) described the synthesis of pyrimidine derivatives using the Vilsmeier reaction, highlighting the compound's potential as a scaffold for further chemical modifications Girreser, Heber, & Schütt, 2004. Similarly, Osyanin et al. (2014) proposed a novel synthesis method for chromenopyrimidine diones, which could be related to the structural framework of the target compound Osyanin, Osipov, Pavlov, & Klimochkin, 2014.
Biological Activities
Pyrimidine derivatives, including the one , have been studied for their potential biological activities. Nadendla and Lakshmi (2018) synthesized and evaluated novel pyrido pyrimidine derivatives for their antioxidant and anti-inflammatory activities, indicating the compound's relevance in medicinal chemistry Nadendla & Lakshmi, 2018. Rauf et al. (2010) examined pyrimidine derivatives for urease inhibition, suggesting their potential application in addressing conditions caused by urease-producing bacteria Rauf et al., 2010.
Optical and Nonlinear Optical Properties
Mohan et al. (2020) synthesized pyrimidine-based bis-uracil derivatives, evaluating them for optical, nonlinear optical (NLO), and drug discovery applications. This study showcases the compound's utility in developing NLO materials, which are crucial for various photonic applications Mohan et al., 2020.
Crystal Structure Analysis
Trilleras et al. (2009) investigated the crystal structures of pyrido pyrimidine diones, including derivatives similar to the target compound. Their work provides insights into the molecular and crystallographic properties, which are essential for understanding the compound's interactions and stability Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009.
Safety And Hazards
The compound “7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not intended for human or veterinary use. It is available for research use only, indicating that it should be handled with appropriate safety measures in a research setting.
Zukünftige Richtungen
Pyrimidopyrimidines, including “7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, attract considerable attention due to their high potential for application in medicinal chemistry . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Therefore, future research in this area is likely to continue exploring the synthesis, properties, and potential applications of these compounds.
Eigenschaften
IUPAC Name |
2-[4-(furan-2-yl)butan-2-ylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13(9-10-15-8-5-11-28-15)22-19-21-12-16-17(23-19)24-20(27)25(18(16)26)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H2,21,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVVDVCQZALYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one](/img/structure/B2806973.png)
![N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2806975.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)
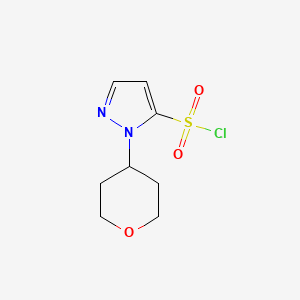
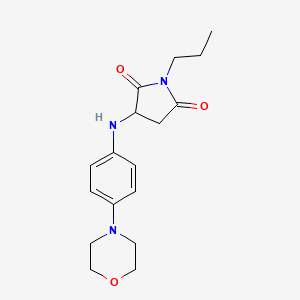
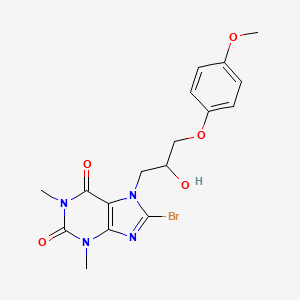
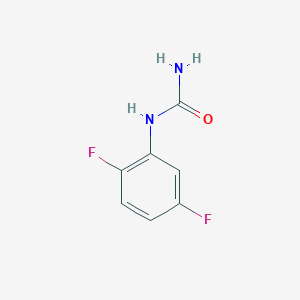
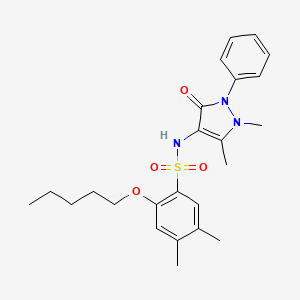
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2806991.png)
